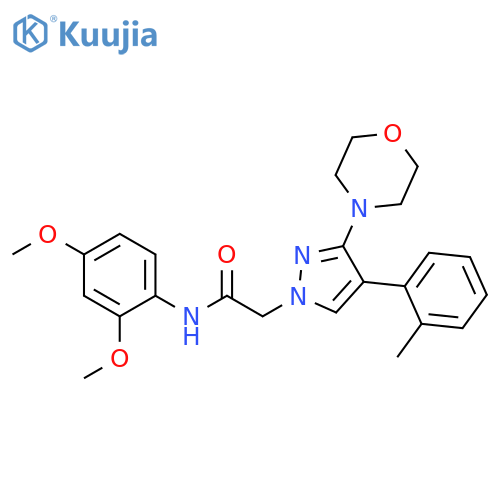Cas no 1286699-61-3 (N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
N-(2,4-ジメトキシフェニル)-2-{4-(2-メチルフェニル)-3-(モルホリン-4-イル)-1H-ピラゾール-1-イル}アセタミドは、高度に特異的な生物活性を示す有機化合物です。この化合物は、ピラゾール骨格にモルホリン環とジメトキシフェニル基を有するユニークな構造を持ち、医薬品中間体としての潜在的な応用が期待されています。特に、その分子設計により標的タンパク質との選択的な相互作用が可能で、優れた薬理活性を示すことが特徴です。安定性に優れ、合成プロセスにおける取り扱い性も良好であるため、創薬研究分野での利用価値が高い化合物です。

1286699-61-3 structure
商品名:N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
- N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
- AKOS024486442
- N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- F3407-4632
- 1286699-61-3
- VU0627178-1
-
- インチ: 1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
- InChIKey: LETKBLBDELSKTQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC)C=C1OC)(=O)CN1C=C(C2=CC=CC=C2C)C(N2CCOCC2)=N1
計算された属性
- せいみつぶんしりょう: 436.21105539g/mol
- どういたいしつりょう: 436.21105539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-4632-15mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-20μmol |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-2mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-10mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-2μmol |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-20mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-25mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-5mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-10μmol |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4632-1mg |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide |
1286699-61-3 | 1mg |
$54.0 | 2023-09-10 |
N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1286699-61-3 (N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
